molecular formula C18H16ClNO2 B13991129 {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid CAS No. 147-44-4

{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid

Cat. No.: B13991129
CAS No.: 147-44-4
M. Wt: 313.8 g/mol
InChI Key: LWTASERQKKFWBU-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 5-methylindole.

    Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and 5-methylindole in the presence of a base, such as sodium hydride, leads to the formation of an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a precursor for the development of new pharmaceuticals.

Biology:

  • It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine:

  • The compound is investigated for its therapeutic potential in treating various diseases.
  • It is used in drug discovery and development processes.

Industry:

  • The compound finds applications in the production of specialty chemicals and materials.
  • It is used in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed biological effects. The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    5-Methylindole: A precursor used in the synthesis of the compound.

    4-Chlorobenzyl chloride: Another precursor used in the synthesis.

Uniqueness:

  • The presence of the 4-chlorophenyl and 5-methylindole moieties in the structure of {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid imparts unique chemical and biological properties.
  • The compound’s ability to undergo various chemical reactions and its potential applications in multiple scientific fields make it a valuable compound for research and development.

Properties

CAS No.

147-44-4

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-5-methylindol-3-yl]acetic acid

InChI

InChI=1S/C18H16ClNO2/c1-12-2-7-17-16(8-12)14(9-18(21)22)11-20(17)10-13-3-5-15(19)6-4-13/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI Key

LWTASERQKKFWBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CC(=O)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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